Leflutrozole

Beschreibung

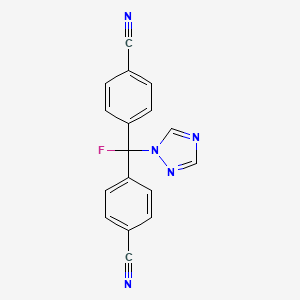

Structure

3D Structure

Eigenschaften

CAS-Nummer |

143030-47-1 |

|---|---|

Molekularformel |

C17H10FN5 |

Molekulargewicht |

303.29 g/mol |

IUPAC-Name |

4-[(4-cyanophenyl)-fluoro-(1,2,4-triazol-1-yl)methyl]benzonitrile |

InChI |

InChI=1S/C17H10FN5/c18-17(23-12-21-11-22-23,15-5-1-13(9-19)2-6-15)16-7-3-14(10-20)4-8-16/h1-8,11-12H |

InChI-Schlüssel |

PZDLRBUQYWMNBR-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)(N3C=NC=N3)F |

Kanonische SMILES |

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)(N3C=NC=N3)F |

Aussehen |

Solid powder |

Andere CAS-Nummern |

143030-47-1 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

enzonitrile, 4,4'-(fluoro-1H-1,2,4-triazol-1-ylmethylene)bis- CGP 47645 CGP-47645 leflutrozole |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Leflutrozole's Mechanism of Action in Leydig Cells: An In-Depth Technical Guide

Introduction

Leflutrozole is a potent and selective third-generation non-steroidal aromatase inhibitor. Aromatase (cytochrome P450 family 19 subfamily A member 1, or CYP19A1) is the key enzyme responsible for the conversion of androgens to estrogens. By inhibiting this enzyme, this compound effectively reduces systemic and local estrogen levels. In males, this action has significant implications for the regulation of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, Leydig cell function and testosterone (B1683101) production. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in Leydig cells, intended for researchers, scientists, and drug development professionals. We will delve into the systemic and direct cellular effects, relevant signaling pathways, quantitative data from key studies, and detailed experimental protocols.

Core Mechanism of Action

The primary mechanism of action of this compound in males is systemic, revolving around its ability to modulate the negative feedback loop of the HPG axis.[1][2]

Systemic Effects on the Hypothalamic-Pituitary-Gonadal (HPG) Axis

In men, estrogens, although present in much lower concentrations than androgens, play a crucial role in the negative feedback regulation of gonadotropin secretion from the pituitary gland.[1] Estradiol (B170435), produced from the aromatization of testosterone, acts on the hypothalamus and pituitary to suppress the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).

This compound, by inhibiting aromatase, decreases the conversion of testosterone to estradiol.[1][3] This reduction in circulating estradiol levels lessens the estrogen-mediated negative feedback on the pituitary and hypothalamus.[1] The consequence is an increased secretion of LH and FSH.[1][2][4]

Stimulation of Leydig Cell Steroidogenesis

Leydig cells, located in the interstitial tissue of the testes, are the primary producers of testosterone in males. The synthesis of testosterone in Leydig cells is predominantly regulated by LH.[5] Increased circulating levels of LH, resulting from aromatase inhibition by this compound, lead to enhanced stimulation of the LH receptors on Leydig cells. This, in turn, upregulates the entire steroidogenic cascade, resulting in a significant increase in testosterone production.[1][6] Studies have shown that administration of an aromatase inhibitor leads to Leydig cell hypertrophy, characterized by an increased volume of individual Leydig cells and a higher surface area of subcellular organelles involved in steroid biosynthesis, such as the smooth endoplasmic reticulum and mitochondria.[6]

Direct Effects on Leydig Cells

While the systemic effects are well-documented, this compound and other third-generation aromatase inhibitors also exert direct effects within the Leydig cells.

Inhibition of Aromatase (CYP19A1)

The most direct action of this compound in Leydig cells is the competitive and reversible inhibition of the aromatase enzyme (CYP19A1).[3] This enzyme is present in the endoplasmic reticulum of Leydig cells and is responsible for the local conversion of testosterone to 17β-estradiol and androstenedione (B190577) to estrone. By binding to the heme group of the cytochrome P450 component of the aromatase enzyme complex, this compound blocks this conversion, leading to an accumulation of androgens and a reduction of estrogens within the testicular microenvironment.[1]

Potential for Other Direct Molecular Effects

The direct effects of this compound on other signaling pathways within Leydig cells are less well-characterized. However, studies with other aromatase inhibitors and in different cell types suggest potential areas for further investigation:

-

MAPK Pathway: One study on the aromatase inhibitor letrozole (B1683767) demonstrated an activation of the MAPK signaling pathway in mouse spermatogonia, leading to increased proliferation.[7] While this was not observed in Leydig cells, it raises the possibility of direct or indirect effects of aromatase inhibitors on this critical signaling cascade in testicular cells.

-

Gene Expression of Steroidogenic Enzymes: Research on letrozole in the rat ovary indicated that while it profoundly increased Cyp17a1 mRNA expression in vivo (likely due to increased LH), it did not have a direct effect on Cyp17a1 transcripts in isolated theca cells in vitro.[8] Conversely, a decrease in Star, Cyp11a1, and Hsd3b1 transcripts was observed in vivo.[8] This suggests that the primary effect on the expression of these key steroidogenic enzymes is likely indirect and mediated by systemic hormonal changes.

-

Androgen Receptor-Mediated Regulation: There is evidence for a feedback loop where androgens themselves can inhibit aromatase expression in Leydig tumor cells through the nuclear orphan receptor DAX-1.[9] This is a mechanism of local regulation of estrogen production that is disrupted by aromatase inhibitors.

Signaling Pathways

The mechanism of action of this compound involves both the systemic HPG axis and the intracellular steroidogenic pathway.

Hypothalamic-Pituitary-Gonadal (HPG) Axis Regulation by this compound

The following diagram illustrates the systemic effect of this compound on the HPG axis.

References

- 1. Aromatase inhibitors in men: effects and therapeutic options - PMC [pmc.ncbi.nlm.nih.gov]

- 2. OR18-4 Beneficial Effect on Sperm Production of this compound in Men with Obesity-Associated Secondary Hypogonadotropic Hypogonadism: Results from a Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uspharmacist.com [uspharmacist.com]

- 4. This compound in male obesity-associated hypogonadotropic hypogonadism: Ph 2b double-blind randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The effect of inhibition of aromatase enzyme activity on Leydig cell number and ultrastructure in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of aromatase inhibitor letrozole on the proliferation of spermatogonia by regulating the MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Letrozole increases ovarian growth and Cyp17a1 gene expression in the rat ovary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Leflutrozole: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leflutrozole is a third-generation non-steroidal aromatase inhibitor that has been investigated for its potential therapeutic applications, including the treatment of hypogonadism in men. Its mechanism of action involves the potent and selective inhibition of aromatase (cytochrome P450 19A1), the key enzyme responsible for the biosynthesis of estrogens from androgens. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental protocols for assessing its biological activity are also presented, along with a comparative analysis with the structurally similar and well-characterized aromatase inhibitor, Letrozole (B1683767).

Chemical Structure and Identification

This compound, with the chemical formula C₁₇H₁₀FN₅, is systematically named 4-[(4-Cyanophenyl)-fluoro-(1,2,4-triazol-1-yl)methyl]benzonitrile.[1][2] It is an achiral molecule with a molecular weight of 303.29 g/mol .[3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 4-[(4-Cyanophenyl)-fluoro-(1,2,4-triazol-1-yl)methyl]benzonitrile |

| CAS Number | 143030-47-1 |

| PubChem CID | 126735 |

| Molecular Formula | C₁₇H₁₀FN₅ |

| Molecular Weight | 303.29 g/mol |

| InChI Key | PZDLRBUQYWMNBR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)(F)N3C=NC=N3 |

Physicochemical Properties

Table 2: Physicochemical Properties of Letrozole (as a proxy for this compound)

| Property | Value |

| Melting Point | 184-185 °C[4] |

| Solubility | Practically insoluble in water; freely soluble in dichloromethane; slightly soluble in ethanol.[4][5] |

| logP (Octanol/Water) | 2.5[4] |

| Appearance | White to yellowish crystalline powder.[4] |

Mechanism of Action: Aromatase Inhibition

This compound is a potent and selective non-steroidal aromatase inhibitor. Aromatase is a cytochrome P450 enzyme that catalyzes the final and rate-limiting step in estrogen biosynthesis, the conversion of androgens (e.g., testosterone (B1683101) and androstenedione) to estrogens (e.g., estradiol (B170435) and estrone).

The mechanism of inhibition involves the competitive binding of the triazole moiety of this compound to the heme iron atom of the cytochrome P450 subunit of the aromatase enzyme. This reversible binding blocks the active site of the enzyme, preventing the binding of its natural androgen substrates and thereby inhibiting the synthesis of estrogens. This leads to a significant reduction in circulating estrogen levels.

Synthesis and Analysis

Synthesis

While a specific, detailed synthesis protocol for this compound is not widely published, the synthesis of its close analog, Letrozole, provides a likely synthetic route. The synthesis of Letrozole typically involves the reaction of α-bromo-4-tolunitrile with 1,2,4-triazole (B32235) to form 4-[1-(1,2,4-triazolyl)methyl]-benzonitrile. This intermediate is then reacted with 4-fluorobenzonitrile (B33359) in the presence of a strong base to yield Letrozole. A similar pathway, likely with a fluorinated starting material, would be employed for this compound.

Analytical Methods

Various analytical methods have been developed for the quantification of Letrozole in pharmaceutical dosage forms and biological matrices, which would be applicable to this compound with appropriate validation. These methods include:

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a common method for the analysis of Letrozole. A typical mobile phase consists of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer.[6]

-

Spectrophotometry: UV-Visible spectrophotometry can be used for the determination of Letrozole in bulk and pharmaceutical dosage forms, with a maximum absorbance typically observed around 240 nm in methanol.[7]

Experimental Protocols

In Vitro Aromatase Inhibition Assay

This protocol describes a common method for determining the in vitro potency of an aromatase inhibitor like this compound.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human aromatase enzyme.

Materials:

-

Recombinant human aromatase (CYP19A1)

-

A fluorescent or radiolabeled androgen substrate (e.g., dibenzylfluorescein (B31604) or [1β-³H]-androst-4-ene-3,17-dione)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

This compound

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

96-well microplates

-

Microplate reader (fluorometer or scintillation counter)

Methodology:

-

Compound Preparation: Prepare a series of dilutions of this compound in the assay buffer.

-

Reaction Mixture Preparation: In each well of a 96-well plate, add the assay buffer, NADPH regenerating system, and the androgen substrate.

-

Inhibitor Addition: Add the various concentrations of this compound to the respective wells. Include control wells with no inhibitor.

-

Enzyme Addition: Initiate the reaction by adding the recombinant human aromatase to each well.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the product formation using a microplate reader. For a fluorescent assay, measure the increase in fluorescence. For a radioactive assay, measure the amount of tritiated water released.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vivo Assessment of Aromatase Inhibition

This protocol outlines a general approach to evaluate the in vivo efficacy of this compound in a preclinical model.

Objective: To assess the effect of this compound on circulating estrogen levels in a suitable animal model.

Materials:

-

Mature female rats or mice

-

This compound

-

Vehicle for administration (e.g., carboxymethyl cellulose)

-

Blood collection supplies

-

ELISA or LC-MS/MS for hormone quantification

Methodology:

-

Animal Acclimatization: Acclimate animals to the housing conditions for at least one week.

-

Dosing: Administer this compound orally or via injection at various dose levels to different groups of animals. A control group should receive the vehicle only.

-

Blood Sampling: Collect blood samples at predetermined time points after dosing (e.g., 0, 2, 4, 8, 24 hours).

-

Hormone Analysis: Separate plasma or serum from the blood samples and measure the concentrations of estradiol and/or estrone (B1671321) using a validated ELISA or LC-MS/MS method.

-

Data Analysis: Compare the hormone levels in the this compound-treated groups to the control group to determine the dose-dependent reduction in estrogen levels.

Clinical Development and Therapeutic Potential

This compound has been investigated in clinical trials for the treatment of hypogonadism in men.[8] By inhibiting aromatase, this compound can increase testosterone levels and improve the testosterone-to-estradiol ratio. Clinical studies have shown that this compound can normalize testosterone levels in men with obesity-associated hypogonadism.[9][10]

Conclusion

This compound is a potent non-steroidal aromatase inhibitor with a well-defined mechanism of action. Its chemical structure is closely related to Letrozole, and it exhibits similar pharmacological properties. The experimental protocols detailed in this guide provide a framework for the preclinical and analytical evaluation of this compound and other aromatase inhibitors. Further research and clinical development will continue to elucidate the full therapeutic potential of this compound.

References

- 1. This compound | C17H10FN5 | CID 126735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. GSRS [precision.fda.gov]

- 4. Letrozole | C17H11N5 | CID 3902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. actascientific.com [actascientific.com]

- 6. Reverse Phase High Performance Liquid Chromatographic Method for the Analysis of Letrozole in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spectrophotometric methods for the determination of letrozole in bulk and pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound for Hypogonadotropic Hypogonadism · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound in male obesity-associated hypogonadotropic hypogonadism: Ph 2b double-blind randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Leflutrozole (BGS-649): A Comprehensive Technical Guide to its Synthesis and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leflutrozole, also known by its developmental code name BGS-649 and being chemically identical to Letrozole (B1683767), is a potent and highly selective non-steroidal aromatase inhibitor.[1][2] Aromatase is a key enzyme responsible for the peripheral conversion of androgens to estrogens.[3][4] By inhibiting this enzyme, this compound effectively suppresses estrogen biosynthesis in various tissues, making it a critical therapeutic agent in the treatment of hormone-receptor-positive breast cancer in postmenopausal women and a subject of investigation for other conditions such as hypogonadism in men.[4][5][6] This technical guide provides an in-depth overview of the synthesis pathways for this compound, detailed experimental protocols, and a summary of its mechanism of action.

Synthesis Pathways

The synthesis of this compound, chemically named 4-[(4-cyanophenyl)(1,2,4-triazol-1-yl)methyl]benzonitrile, primarily involves the coupling of a benzonitrile (B105546) derivative with a 1,2,4-triazole (B32235) ring system.[7] A significant challenge in its synthesis is achieving high regioselectivity to favor the desired 1-substituted triazole isomer over the inactive 4-substituted isomer, which can form as a significant impurity.[7] Various methods have been developed to optimize the yield and purity of the final product.

A common and industrially viable route commences with the reaction of a 4-halomethylbenzonitrile with 1,2,4-triazole or its salt. This is followed by a nucleophilic substitution reaction with 4-fluorobenzonitrile (B33359) to yield this compound.[7] To circumvent the issue of isomeric impurity formation, a regiospecific process has been developed. This method utilizes 4-amino-1,2,4-triazole (B31798), where the amino group effectively blocks the N4 position, preventing the formation of the undesired isomer.[7][8] The synthesis can be broadly categorized into two main conceptual pathways.

Conceptual Synthesis Workflow

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of this compound.

Protocol 1: Regiospecific Synthesis of this compound[7][8]

Step 1: Preparation of 4-[(4-amino-1,2,4-triazolium-1-yl)methyl]benzonitrile bromide

-

A mixture of 4-bromomethylbenzonitrile (300.0 g, 1.530 moles) and 4-amino-1,2,4-triazole (141.5 g, 1.683 moles) is prepared in isopropanol (B130326) (3.0 L).

-

The reaction mixture is heated to 80-85°C and maintained for 5 hours.

-

After the reaction is complete, the mixture is cooled, and the precipitated product is filtered and dried.

Step 2: Deamination to 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile

-

The product from Step 1 is subjected to a deamination reaction. This typically involves diazotization with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic medium, followed by reduction.

Step 3: Synthesis of 4-[(4-cyanophenyl)(1,2,4-triazol-1-yl)methyl]benzonitrile (this compound)

-

The deaminated intermediate from Step 2 is reacted with 4-fluorobenzonitrile in the presence of a strong base (e.g., potassium tert-butoxide) in a suitable aprotic polar solvent (e.g., N,N-dimethylformamide).

-

The reaction is typically carried out at a low temperature (e.g., -20°C to -25°C).[9]

-

The crude this compound is then purified, often by crystallization, to yield a product with high purity.

Protocol 2: Synthesis using Cesium Carbonate[10]

Step 1: Preparation of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile

-

A 4-halomethyl benzonitrile is reacted with 1,2,4-triazole in the presence of cesium carbonate in an organic solvent.

-

The resulting reaction mass containing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is then treated with a suitable organic solvent to precipitate the intermediate.

Step 2: Synthesis of 4-[(4-cyanophenyl)(1,2,4-triazol-1-yl)methyl]benzonitrile (this compound)

-

The purified intermediate from Step 1 is reacted with 4-fluorobenzonitrile in dimethylformamide in the presence of potassium tertiary butoxide to yield this compound.[10]

Quantitative Data

The yield and purity of this compound and its key intermediates are critical parameters in its synthesis. The choice of synthetic route and reaction conditions significantly impacts these values.

| Synthesis Step/Method | Intermediate/Product | Reported Yield | Reported Purity | Reference |

| Direct Alkylation (undisclosed specific conditions) | 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile | ~60% | 95-98% | [10] |

| Regiospecific Synthesis (overall) | This compound | ~34% | >99.9% | [9] |

| Synthesis via Bromo-bis-(4-cyanophenyl)-methane | This compound (crude) | 92% | 99% (by HPLC) | [11] |

| Synthesis via Chloro-bis-(4-cyanophenyl)-methane | This compound (crude) | 85% | 98% (by HPLC) | [11] |

| Improved Process (undisclosed specific conditions) | This compound | ~85% | >99.0% | [12] |

Mechanism of Action: Aromatase Inhibition

This compound functions as a potent and selective non-steroidal aromatase inhibitor.[3] It competitively and reversibly binds to the heme group of the cytochrome P450 subunit of the aromatase enzyme.[5] This binding action effectively blocks the enzyme's ability to catalyze the final step in estrogen biosynthesis, which is the conversion of androgens (androstenedione and testosterone) into estrogens (estrone and estradiol).[5][13] This leads to a significant reduction in circulating estrogen levels, which is the primary mechanism for its therapeutic effect in hormone-sensitive cancers.[3]

Signaling Pathway of Aromatase Inhibition

This diagram illustrates how this compound interrupts the conversion of androgens into estrogens by inhibiting the aromatase enzyme. This targeted action makes it a highly effective therapy for estrogen-dependent conditions.

References

- 1. pinnaclepeptides.com [pinnaclepeptides.com]

- 2. benchchem.com [benchchem.com]

- 3. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aromatase inhibitor - Wikipedia [en.wikipedia.org]

- 5. droracle.ai [droracle.ai]

- 6. benchchem.com [benchchem.com]

- 7. EP1594850A2 - Regiospecific process for the preparation of 4- 1- (4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile - Google Patents [patents.google.com]

- 8. WO2004076409A2 - Regiospecific process for the preparation of 4-[1- (4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile - Google Patents [patents.google.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile intermediate - Google Patents [patents.google.com]

- 11. US7538230B2 - Letrozole production process - Google Patents [patents.google.com]

- 12. "Improved Process For The Preparation Of Letrozole" [quickcompany.in]

- 13. ClinPGx [clinpgx.org]

Leflutrozole: A Technical Whitepaper on its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Leflutrozole is an investigational drug, and as such, a comprehensive public dataset on its pharmacokinetics is not yet available. This guide synthesizes the currently accessible clinical data on this compound with representative pharmacokinetic and methodological data from Letrozole (B1683767), a structurally and mechanistically similar non-steroidal aromatase inhibitor, to provide a thorough technical overview for research and development professionals.

Introduction

This compound (also known as BGS-649 and RPN-001) is a potent, non-steroidal aromatase inhibitor currently under investigation for the treatment of male hypogonadism and infertility.[1][2] By selectively inhibiting the aromatase enzyme (cytochrome P450 19A1), this compound blocks the conversion of androgens to estrogens, leading to an increase in endogenous testosterone (B1683101) levels.[3] This mechanism of action presents a promising therapeutic alternative to traditional testosterone replacement therapy, particularly in conditions where preservation of fertility is a concern. This whitepaper provides an in-depth analysis of the available pharmacokinetics and pharmacodynamics of this compound, supplemented with data from the well-characterized aromatase inhibitor, Letrozole, to offer a comprehensive understanding for the scientific community.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the normalization of testosterone levels in men with hypogonadotropic hypogonadism.[4] Clinical trial data has demonstrated a dose-dependent increase in total testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) in response to this compound treatment.[4]

Clinical Efficacy in Male Hypogonadism

A Phase 2b, double-blind, randomized, placebo-controlled trial (NCT02730169) evaluated the efficacy and safety of weekly oral doses of this compound (0.1 mg, 0.3 mg, and 1.0 mg) for 24 weeks in men with obesity-associated hypogonadotropic hypogonadism.[4] The primary endpoint was the normalization of total testosterone levels in ≥75% of patients.[4]

Table 1: Key Pharmacodynamic Outcomes of this compound in a Phase 2b Clinical Trial [4]

| Parameter | Placebo | This compound (0.1 mg) | This compound (0.3 mg) | This compound (1.0 mg) |

| Mean Total Testosterone (nmol/L) at 24 weeks | 8.04 | 15.89 | 17.78 | 20.35 |

| Improvement in Semen Volume vs. Placebo | - | Observed | Observed | Observed |

| Improvement in Total Motile Sperm Count vs. Placebo | - | Observed | Observed | Observed |

The study successfully met its primary endpoint, with all this compound-treated groups showing a significant, dose-tiered increase in mean total testosterone levels compared to placebo.[4] Furthermore, statistically significant increases in LH and FSH were observed, alongside improvements in semen volume and total motile sperm count, suggesting a positive effect on testicular function.[4]

An ongoing Phase 2 trial (ETNA, NCT06993155) is further investigating the impact of this compound on semen quality in men with hypogonadotropic hypogonadism, with the primary endpoint being the change in total motile sperm count after 16 weeks of treatment.[3][5]

Mechanism of Action: Aromatase Inhibition

This compound, like other non-steroidal aromatase inhibitors, competitively binds to the heme group of the cytochrome P450 subunit of the aromatase enzyme. This reversible binding blocks the enzyme's ability to convert androgens (androstenedione and testosterone) into estrogens (estrone and estradiol). The resulting decrease in estrogen levels reduces the negative feedback on the hypothalamic-pituitary-gonadal axis, leading to increased secretion of LH and FSH, which in turn stimulates testicular testosterone production and spermatogenesis.

Caption: Signaling pathway of this compound's mechanism of action.

Pharmacokinetics

As specific pharmacokinetic data for this compound is not publicly available, this section provides a summary of the known pharmacokinetic parameters of Letrozole, a comparable non-steroidal aromatase inhibitor, to serve as a reference.

Absorption, Distribution, Metabolism, and Excretion (ADME) of Letrozole

Letrozole is rapidly and completely absorbed after oral administration, with a bioavailability of approximately 99.9%.[6] It exhibits a terminal elimination half-life of about 2 days and is primarily cleared through hepatic metabolism.[6][7] The major metabolic pathway involves the cytochrome P450 isoenzymes CYP2A6 and CYP3A4, which convert Letrozole to an inactive carbinol metabolite.[8]

Table 2: Representative Pharmacokinetic Parameters of Letrozole (2.5 mg single oral dose in healthy male volunteers) [6]

| Parameter | Value (Mean ± SD) |

| Cmax (ng/mL) | 38.33 ± 6.86 |

| Tmax (hr) | 1.5 (median, range 0.5-4) |

| AUC0-last (ng·hr/mL) | 2079.69 ± 879.11 |

| t1/2β (hr) | 58.97 ± 33.43 |

| Vz/F (L) | 94.9 ± 14.4 |

| CL/F (L/hr) | 1.3 ± 0.5 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-last: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t1/2β: Terminal elimination half-life; Vz/F: Apparent volume of distribution; CL/F: Apparent total clearance.

Experimental Protocols

Detailed experimental protocols for this compound are not yet published. The following sections describe standardized methodologies for key preclinical and clinical experiments relevant to the development of an aromatase inhibitor.

In Vitro Aromatase Inhibition Assay (Fluorometric)

This assay is a common method to determine the inhibitory potential of a compound on the aromatase enzyme.[9][10]

Objective: To determine the IC50 (half-maximal inhibitory concentration) of a test compound against human recombinant aromatase.

Materials:

-

Recombinant Human Aromatase (CYP19A1)

-

Test compound (e.g., this compound)

-

Positive control inhibitor (e.g., Letrozole)

-

Aromatase assay buffer

-

Fluorogenic aromatase substrate

-

NADPH generating system

-

96-well microplate (white, opaque)

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and positive control in the assay buffer.

-

Add the recombinant aromatase enzyme to the wells of the microplate.

-

Add the diluted test compound or positive control to the respective wells.

-

Incubate the plate to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate and NADPH generating system.

-

Measure the fluorescence kinetically over a set period.

-

Calculate the rate of reaction and determine the IC50 value of the test compound by plotting the percent inhibition against the log of the inhibitor concentration.

Caption: Experimental workflow for an in vitro aromatase inhibition assay.

Preclinical Pharmacokinetic Study in Rodents

This type of study is essential to understand the ADME properties of a new chemical entity in an animal model.[11][12]

Objective: To determine the pharmacokinetic profile of a test compound after oral and intravenous administration in rats.

Animals: Male and female Sprague-Dawley rats.

Procedure:

-

Dosing:

-

Oral (PO): Administer the test compound via oral gavage at a predetermined dose.

-

Intravenous (IV): Administer the test compound via tail vein injection at a predetermined dose.

-

-

Blood Sampling: Collect serial blood samples from the tail vein or other appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate plasma and store frozen until analysis.

-

Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd).

Clinical Trial Protocol for a Phase 2 Efficacy and Safety Study

The following is a generalized protocol based on the publicly available information for the NCT06993155 (ETNA) trial.[5]

Title: A Randomized, Placebo-controlled, Double-blind, Parallel-group, Dose-Response Trial Evaluating the Efficacy and Safety of this compound on Testicular Function in Men With Hypogonadotropic Hypogonadism.

Objectives:

-

Primary: To evaluate the effect of three different doses of this compound on the total motile sperm count compared to placebo.

-

Secondary: To assess the safety and tolerability of this compound, and its effects on serum hormone levels (testosterone, LH, FSH), sperm DNA fragmentation, and libido.

Study Design:

-

Phase: 2

-

Design: Randomized, double-blind, placebo-controlled, parallel-group.

-

Population: Men aged 18-49 with hypogonadotropic hypogonadism.

-

Intervention: Oral this compound (three dose levels) or placebo, administered once weekly for 16 weeks.

Methodology:

-

Screening: Assess potential participants against inclusion and exclusion criteria.

-

Randomization: Eligible participants are randomly assigned to one of the treatment arms or the placebo arm.

-

Treatment Period: Participants self-administer the investigational product or placebo weekly for 16 weeks.

-

Study Visits: Regular clinic visits (e.g., every 4 weeks) for safety assessments, blood sampling for hormone analysis, and collection of semen samples.

-

Outcome Measures:

-

Semen analysis at baseline and specified time points.

-

Blood tests for hormone levels and safety parameters.

-

Questionnaires to assess libido and other symptoms.

-

-

Data Analysis: Statistical analysis to compare the changes in primary and secondary endpoints between the this compound and placebo groups.

Caption: Logical workflow for a Phase 2 clinical trial of this compound.

Conclusion

This compound is a promising investigational aromatase inhibitor with demonstrated pharmacodynamic efficacy in normalizing testosterone levels and improving semen parameters in men with hypogonadotropic hypogonadism. While comprehensive public data on its pharmacokinetics are awaited, the well-established profile of the similar compound, Letrozole, provides a valuable framework for understanding its likely ADME properties. The ongoing clinical development of this compound will be crucial in further elucidating its full therapeutic potential and safety profile. The experimental protocols outlined in this whitepaper provide a methodological foundation for researchers and drug development professionals working with this class of compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - ReproNovo - AdisInsight [adisinsight.springer.com]

- 3. urologytimes.com [urologytimes.com]

- 4. This compound in male obesity-associated hypogonadotropic hypogonadism: Ph 2b double-blind randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. synapse.koreamed.org [synapse.koreamed.org]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. benchchem.com [benchchem.com]

- 10. Aromatase (CYP19A) Activity Assay Kit (Fluorometric) (ab273306) | Abcam [abcam.com]

- 11. Gender-based differences in brain and plasma pharmacokinetics of letrozole in sprague-dawley rats: Application of physiologically-based pharmacokinetic modeling to gain quantitative insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. allucent.com [allucent.com]

Leflutrozole's Aromatase Inhibition Selectivity Profile: An In-Depth Technical Review

An Overview for Researchers, Scientists, and Drug Development Professionals

Leflutrozole (also known by its developmental codes BGS-649 and CGP-47645) is a novel, orally administered, once-weekly aromatase inhibitor currently under investigation.[1] Primarily being developed for conditions such as hypogonadism in men, its mechanism of action centers on the inhibition of aromatase (cytochrome P450 19A1), the key enzyme responsible for the conversion of androgens to estrogens.[1][2][3] By blocking this conversion, this compound aims to increase endogenous testosterone (B1683101) levels.[3]

This guide provides a summary of the available information on this compound and, for comparative purposes, details the well-established selectivity profile of letrozole (B1683767), another potent non-steroidal aromatase inhibitor. This will serve as a framework for the type of data essential for a thorough evaluation of a new chemical entity in this class.

Mechanism of Aromatase Inhibition

Aromatase inhibitors are classified as either steroidal (Type I) or non-steroidal (Type II). Non-steroidal inhibitors, such as this compound and letrozole, bind reversibly to the heme group of the cytochrome P450 subunit of the aromatase enzyme. This competitive inhibition blocks the enzyme's ability to convert androgens like testosterone and androstenedione (B190577) into estrogens, namely estradiol (B170435) and estrone.

Caption: Mechanism of Aromatase Inhibition by this compound.

This compound: Clinical Findings and Inferences on Selectivity

Clinical studies have shown that this compound effectively normalizes testosterone levels and can improve fertility parameters in men with hypogonadism.[2][4] The observed dose-dependent increases in follicle-stimulating hormone (FSH) and luteinizing hormone (LH) are consistent with a reduction in the negative feedback inhibition by estrogen on the hypothalamic-pituitary-gonadal axis, indicating effective aromatase inhibition in vivo.[2]

While direct quantitative data on its selectivity is unavailable, the reported adverse events in clinical trials, such as raised hematocrit, hypertension, and increased PSA, are generally consistent with the physiological effects of increased testosterone and decreased estrogen levels.[4] The lack of reports on significant, unexpected off-target effects might suggest a degree of selectivity for aromatase, though this cannot be definitively concluded without in vitro enzymatic assays.

Comparative Selectivity Profile: The Case of Letrozole

To illustrate a comprehensive selectivity profile, data for the widely used aromatase inhibitor letrozole is presented below. This information is derived from in vitro studies using human liver microsomes and recombinant CYP enzymes.

Quantitative Inhibition of Cytochrome P450 Isoforms by Letrozole

| CYP Isoform | Inhibition Constant (Ki) | IC50 | Nature of Inhibition |

| CYP19A1 (Aromatase) | - | 7.27 nM[5] | Potent Inhibitor |

| CYP1A1 | - | 69.8 µM[5] | Weak Inhibitor |

| CYP1A2 | - | 332 µM[5] | Very Weak Inhibitor |

| CYP2A6 | 4.6 ± 0.05 µM[6] | 5.90 µM[6] | Potent Competitive Inhibitor |

| CYP2C19 | 42.2 µM[6] | 24.8 µM[6] | Weak Inhibitor |

| CYP3A4 | - | >1000 µM (<10% inhibition at 1mM)[5] | Very Weak Inhibitor |

Data presented is a compilation from multiple sources and methodologies may vary. Values should be considered as representative.

The data for letrozole demonstrates a high degree of selectivity for aromatase (CYP19A1), with significantly higher concentrations required to inhibit other CYP enzymes. For instance, the IC50 for aromatase is in the nanomolar range, while for other CYPs it is in the micromolar range, indicating a selectivity of several orders of magnitude.[5]

Experimental Protocols for Determining Aromatase Inhibition Selectivity

A standard approach to determining the selectivity profile of an aromatase inhibitor involves a series of in vitro enzymatic assays.

Aromatase Inhibition Assay (CYP19A1)

-

Objective: To determine the potency of the inhibitor against the target enzyme.

-

Methodology: A common method is a fluorometric assay using a recombinant human aromatase enzyme.

-

A fluorogenic substrate for aromatase is incubated with the enzyme in the presence of varying concentrations of the inhibitor (e.g., this compound).

-

The conversion of the substrate to a fluorescent product is measured over time.

-

The rate of product formation is plotted against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. OR18-4 Beneficial Effect on Sperm Production of this compound in Men with Obesity-Associated Secondary Hypogonadotropic Hypogonadism: Results from a Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound for Hypogonadotropic Hypogonadism · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 4. This compound in male obesity-associated hypogonadotropic hypogonadism: Ph 2b double-blind randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of drug metabolizing cytochrome P450s by the aromatase inhibitor drug letrozole and its major oxidative metabolite 4,4′-methanol-bisbenzonitrile in vitro - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Steroidogenesis: A Technical Guide to Leflutrozole's Aromatase Inhibition

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of published in vitro studies specifically on Leflutrozole's effects on steroidogenesis, this guide leverages the extensive research conducted on Letrozole (B1683767), a closely related and well-characterized third-generation aromatase inhibitor. Given their structural and functional similarities, the mechanism of action and experimental findings for Letrozole are presented as a robust proxy for understanding the potential in vitro effects of this compound.

Executive Summary

This compound, a non-steroidal aromatase inhibitor, is designed to potently and selectively block the synthesis of estrogens. This technical guide provides a comprehensive overview of the in vitro methodologies used to study the effects of such aromatase inhibitors on steroidogenesis. It details the core mechanism of action, summarizes key quantitative data from representative studies on Letrozole, and provides detailed experimental protocols and workflow visualizations. The information herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to design and interpret in vitro studies investigating the impact of this compound and similar compounds on steroid hormone production.

Core Mechanism of Action: Aromatase Inhibition

This compound, like Letrozole, functions as a competitive inhibitor of the aromatase enzyme (cytochrome P450 19A1 or CYP19A1).[1] Aromatase is the key enzyme responsible for the final and rate-limiting step in estrogen biosynthesis, which is the conversion of androgens (testosterone and androstenedione) to estrogens (estradiol and estrone, respectively).[1]

The mechanism is a reversible binding to the heme group of the cytochrome P450 subunit of the aromatase enzyme.[2] This competitive inhibition effectively blocks the active site of the enzyme, preventing its interaction with endogenous androgen substrates. The high specificity of third-generation aromatase inhibitors like Letrozole for the aromatase enzyme ensures that other steroidogenic pathways are not significantly affected.[2] The ultimate result of this inhibition is a significant reduction in estrogen levels in the cellular microenvironment.

Data Presentation: Quantitative Effects of Aromatase Inhibition In Vitro

The following tables summarize quantitative data from in vitro studies on Letrozole, illustrating its potency and effects on cell proliferation and hormone production.

Table 1: Inhibitory Concentration (IC50) of Letrozole on Aromatase Activity

| Cell Line/Assay System | IC50 Value | Reference |

| Fluorogenic Assay Kit | 0.86 µM | [3] |

| Fluorimetric Method | 0.032 µM | [4] |

| Fluorimetric Method | 0.031 µM | [4] |

| Fluorimetric Method | 24 nM | [4] |

Table 2: Effect of Letrozole on Cell Proliferation in Estrogen Receptor-Positive Breast Cancer Cells

| Cell Line | Letrozole Concentration | Inhibition of Proliferation | Reference |

| MCF-7aro (monolayer) | 50-100 nM | ~50% (IC50) | [5] |

| T-47Daro (monolayer) | > Letrozole was the most effective inhibitor | More sensitive to inhibition than MCF-7aro | [5] |

| MCF-7aro (spheroids) | ~200 nM | ~50% (IC50) | [5] |

| T-47Daro (spheroids) | 15-25 nM | Significant inhibition | [5] |

Table 3: Impact of Letrozole on Estradiol Production and Gene Expression

| Cell Type | Letrozole Concentration | Effect on Estradiol (E2) | Effect on CYP19A1 mRNA | Reference |

| Luteinized Granulosa Cells | 1 µmol/L and 10 µmol/L | Statistically significant reduction | Statistically significant reduction | [6] |

| Isolated Preantral Follicles | 30 ng/mL and 100 ng/mL | Decreased production | Not specified | [7] |

Experimental Protocols

In Vitro Aromatase Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the inhibitory activity of a compound on the aromatase enzyme.

-

Reagent Preparation:

-

Prepare Aromatase Assay Buffer as per the kit manufacturer's instructions.

-

Prepare a 2X concentrated aromatase reaction mix containing the sample to be tested (e.g., cell lysate, purified enzyme) and an NADPH Generating System.

-

Prepare a solution of the Aromatase Substrate and NADP+.

-

Prepare a stock solution of this compound (or a reference inhibitor like Letrozole) in a suitable solvent (e.g., acetonitrile, as DMSO can inhibit aromatase at higher concentrations).[8] Prepare serial dilutions to determine the IC50 value.

-

Prepare a fluorescence standard for calibration.

-

-

Assay Procedure:

-

Add the 2X concentrated aromatase reaction mix to the wells of a 96-well plate.

-

Add the various concentrations of this compound or the reference inhibitor to the respective wells. Include a vehicle control (no inhibitor).

-

Incubate the plate for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.[8]

-

Initiate the reaction by adding the Aromatase Substrate/NADP+ mixture to each well.

-

Immediately measure the fluorescence in kinetic mode (e.g., every minute for 60 minutes) at an excitation/emission of 488/527 nm.[8]

-

-

Data Analysis:

-

Plot the rate of fluorescence increase over time for each concentration of the inhibitor.

-

Calculate the percentage of aromatase inhibition for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

H295R Steroidogenesis Assay

The H295R human adrenocortical carcinoma cell line is a widely accepted in vitro model for assessing the effects of chemicals on steroidogenesis as it expresses all the key enzymes required for the synthesis of steroid hormones.

-

Cell Culture and Maintenance:

-

Culture H295R cells in a complete growth medium supplemented with the necessary factors in a humidified incubator at 37°C with 5% CO₂.

-

Subculture the cells when they reach 80-90% confluency.

-

-

Treatment Protocol:

-

Seed the H295R cells in multi-well plates and allow them to attach and grow to a desired confluency.

-

Prepare various concentrations of this compound in the appropriate culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 24 or 48 hours).

-

-

Hormone Quantification:

-

After the incubation period, collect the culture medium from each well.

-

Quantify the concentration of key steroid hormones (e.g., estradiol, testosterone, progesterone) in the collected medium using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

-

Cell Viability Assay:

-

After collecting the medium, assess the viability of the cells in each well using a standard method like the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) leakage to ensure that the observed effects on hormone production are not due to cytotoxicity.

-

Mandatory Visualizations

Signaling Pathway of Aromatase Inhibition

Caption: Aromatase inhibition by this compound.

Experimental Workflow for In Vitro Aromatase Inhibition Study

Caption: Workflow for assessing this compound's effects.

References

- 1. Comparison of letrozole with continuous gonadotropins and clomiphene-gonadotropin combination for ovulation induction in 1387 PCOS women after clomiphene citrate failure: a randomized prospective clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. trial.medpath.com [trial.medpath.com]

- 4. Effect of Letrozole, a selective aromatase inhibitor, on testicular activities in adult mice: Both in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo measurement of aromatase inhibition by letrozole (CGS 20267) in postmenopausal patients with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound in male obesity-associated hypogonadotropic hypogonadism: Ph 2b double-blind randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Leflutrozole: A Technical Overview of Aromatase Inhibition and Binding Characteristics

An In-depth Guide for Researchers and Drug Development Professionals

Disclaimer: Publicly available, specific quantitative binding affinity and kinetic data (such as Kᵢ, IC₅₀, kₒₙ, and kₒff) for the investigational aromatase inhibitor leflutrozole are limited at the time of this report. This guide provides a comprehensive overview of this compound's development and mechanism of action, supplemented with detailed binding affinity and kinetic data from its structurally similar and well-characterized counterpart, letrozole, to serve as a valuable reference.

Introduction to this compound

This compound, also known by its developmental codes BGS-649 and CGP-47645, is a non-steroidal small molecule that functions as an aromatase inhibitor.[1] Developed by Novartis and currently under development by Mereo BioPharma and ReproNovo, this compound is being investigated primarily for the treatment of hypogonadism in men.[1] As an aromatase inhibitor, this compound acts by blocking the enzyme aromatase (cytochrome P450 19A1), which is responsible for the final and rate-limiting step in the biosynthesis of estrogens from androgens. This inhibition leads to decreased estrogen levels and a subsequent increase in gonadotropin and testosterone (B1683101) levels.

Clinical trials have demonstrated this compound's efficacy in normalizing testosterone levels in men with obesity-associated hypogonadotropic hypogonadism.[2][3][4][5] Studies have shown a dose-dependent increase in testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) levels, along with improvements in semen parameters.[5][6] A Phase II clinical trial is currently evaluating the efficacy and safety of this compound on testicular function in men with hypogonadotropic hypogonadism.[7][8][9]

The Target: Aromatase and the Steroidogenesis Pathway

Aromatase is a key enzyme in the steroidogenesis pathway, responsible for the conversion of androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone, respectively). This process, known as aromatization, is a critical step in maintaining hormonal balance. In various tissues, including adipose tissue, dysregulation of aromatase activity can lead to hormonal imbalances. By inhibiting aromatase, compounds like this compound can modulate estrogen production, which is a therapeutic strategy in conditions exacerbated by excessive estrogen.

Below is a diagram illustrating the simplified steroidogenesis pathway, highlighting the central role of aromatase.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound in male obesity-associated hypogonadotropic hypogonadism: Ph 2b double-blind randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. OR18-4 Beneficial Effect on Sperm Production of this compound in Men with Obesity-Associated Secondary Hypogonadotropic Hypogonadism: Results from a Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound for Hypogonadotropic Hypogonadism · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 8. A Clinical Trial Evaluating the Efficacy and Safety of this compound on Testicular Function in Men With Hypogonadotropic Hypogonadism (Low Serum Testosterone) | Clinical Research Trial Listing [centerwatch.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

Preclinical Toxicology of Leflutrozole: An In-depth Technical Guide

Disclaimer: Publicly available, detailed preclinical toxicology reports for the aromatase inhibitor Leflutrozole are limited. This guide has been compiled using publicly accessible data for Letrozole (B1683767) , a closely related, well-characterized non-steroidal aromatase inhibitor also developed by Novartis. Due to the similar mechanism of action and chemical class, the preclinical toxicology profile of Letrozole is considered a relevant surrogate for understanding the potential toxicities of this compound. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the preclinical toxicology of Letrozole, serving as a proxy for this compound. The primary mechanism of action for both compounds is the potent and specific inhibition of the aromatase enzyme (cytochrome P450 19A1), which is responsible for the conversion of androgens to estrogens.[1][2] The toxicological findings are largely attributable to the pharmacological consequences of estrogen depletion.

Key preclinical findings for Letrozole indicate a low degree of acute toxicity.[3] Repeat-dose toxicity studies in rats and dogs identified effects consistent with its anti-estrogenic activity.[3] Developmental toxicity studies in juvenile animals have shown effects on sexual maturation and reproduction.[4][5] Letrozole is not found to be genotoxic, and carcinogenicity studies have indicated a decrease in the incidence of spontaneous mammary tumors in rats.[2]

This guide summarizes the available quantitative data in structured tables, details the methodologies of key experiments, and provides visualizations of relevant pathways and workflows to facilitate a deeper understanding of the preclinical safety profile.

General Toxicology

Acute Toxicity

Letrozole exhibits a low degree of acute toxicity in rodent models. In studies where rodents were exposed to doses up to 2000 mg/kg, the signs of toxicity were minimal.[3] In dogs, moderate signs of toxicity were observed at a dose of 100 mg/kg.[3]

Table 1: Acute Toxicity of Letrozole

| Species | Route of Administration | Dose | Observed Effects | Reference |

| Rodents | Oral | Up to 2000 mg/kg | Low degree of acute toxicity | [3] |

| Dogs | Oral | 100 mg/kg | Signs of moderate toxicity | [3] |

Repeated-Dose Toxicity

Sub-chronic and chronic toxicity studies of up to 12 months in duration have been conducted in rats and dogs. The primary findings from these studies are directly related to the pharmacological action of Letrozole, i.e., estrogen suppression.

Table 2: Repeated-Dose Toxicity of Letrozole

| Species | Duration | Doses | Key Findings | Reference |

| Rat | Up to 12 months | 0.3, 3, and 30 mg/kg | Findings attributable to pharmacological action | [3] |

| Dog | Up to 12 months | 0.03, 0.3, and 3 mg/kg | Findings attributable to pharmacological action | [3] |

Safety Pharmacology

The safety pharmacology profile of Letrozole has been evaluated to assess its effects on vital functions. The observed adverse reactions in clinical use, which can be informed by preclinical safety pharmacology, are often mild to moderate and associated with estrogen deprivation.[6] These include hot flushes, arthralgia, nausea, and fatigue.[6]

Genetic Toxicology

A battery of in vitro and in vivo studies has been conducted to assess the genotoxic potential of Letrozole. Based on the available information, Letrozole is not considered to be genotoxic. While specific details of these studies are not extensively available in the public domain, regulatory assessments have concluded a lack of mutagenic or clastogenic potential.

Carcinogenicity

Carcinogenicity studies have been performed to evaluate the long-term effects of Letrozole on tumor formation. Consistent with its mechanism of action, which involves reducing estrogen levels that can promote the growth of certain tumors, Letrozole has been found to decrease the incidence of spontaneous mammary tumors in rats.[2]

Reproductive and Developmental Toxicology

The effects of Letrozole on fertility, and embryonic, and postnatal development have been investigated. As an aromatase inhibitor, Letrozole's impact on the reproductive system is a key area of toxicological interest.

Studies in juvenile animals have demonstrated that Letrozole can affect sexual maturation and reproduction.[4][5] In female rats administered Letrozole from postnatal day 4 through 70, delayed vaginal opening and irregular estrous cycles were observed.[5] Uterine atrophy was also a noted finding, consistent with the anti-estrogenic effects of the drug.[5] In male juvenile rats, reproductive endpoints were generally within normal limits.[5]

Experimental Protocols

Juvenile Animal Toxicity Study in Rats

-

Objective: To assess the effects of Letrozole on growth, development, and reproductive function in juvenile rats.

-

Animal Model: Sprague-Dawley rats.[5]

-

Dosing: Animals were administered vehicle (0.5% methylcellulose) or Letrozole at doses of 0.05, 0.3, or 2.0 mg/kg once daily via oral gavage.[5]

-

Duration: Dosing occurred from postnatal day (PND) 4 through 70.[5]

-

Endpoints Evaluated:

Signaling Pathways and Workflows

Mechanism of Action of Aromatase Inhibitors

The primary mechanism of action of Letrozole, and by extension this compound, is the inhibition of the aromatase enzyme. This leads to a reduction in estrogen biosynthesis.

Mechanism of Aromatase Inhibition by this compound/Letrozole.

Experimental Workflow for a Juvenile Animal Toxicity Study

The following diagram illustrates the typical workflow for a juvenile animal toxicity study, as described in the experimental protocol for Letrozole.

Workflow of a Juvenile Animal Toxicity Study.

References

- 1. mdpi.com [mdpi.com]

- 2. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. Research progress in developmental toxicity and mechanism of letrozole in juvenile animals#br# [cjpt.magtechjournal.com]

- 5. insights.inotiv.com [insights.inotiv.com]

- 6. verification.fda.gov.ph [verification.fda.gov.ph]

The Discovery and Development of Leflutrozole (CGP-47645): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leflutrozole (formerly known as CGP-47645) is a potent, non-steroidal aromatase inhibitor that has been investigated for its therapeutic potential in hormone-dependent conditions. This technical guide provides a comprehensive overview of the available information on its discovery, preclinical development, and clinical evaluation, with a focus on its mechanism of action, experimental validation, and quantitative data. While specific details on its initial synthesis and some preclinical data are not extensively available in the public domain, this document synthesizes the existing knowledge and provides context through analogous compounds and standard methodologies in the field of aromatase inhibitor development.

Introduction

This compound is a third-generation aromatase inhibitor, a class of drugs that potently and selectively block the enzyme aromatase (cytochrome P450 19A1). This enzyme is responsible for the final and rate-limiting step in estrogen biosynthesis, the conversion of androgens (like testosterone (B1683101) and androstenedione) into estrogens (estradiol and estrone, respectively). By inhibiting this process, this compound effectively reduces systemic estrogen levels. This mechanism of action has made it a candidate for the treatment of estrogen-sensitive conditions. Initially investigated for endometriosis, its development was later focused on treating male hypogonadism.[1] The developmental code names for this compound include BGS-649 and CGP-47645.[1] The primary developers associated with this compound are Novartis, Mereo BioPharma, and ReproNovo.[1][2]

Discovery and Synthesis

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by competitively and reversibly binding to the heme group of the cytochrome P450 component of the aromatase enzyme, thereby inhibiting its function. This leads to a significant reduction in the conversion of androgens to estrogens.

In the context of male hypogonadism, the reduction in circulating estradiol (B170435) levels disrupts the negative feedback loop on the hypothalamic-pituitary-gonadal (HPG) axis.[6][7][8] Lower estrogen levels lead to an increased release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn stimulates the pituitary gland to secrete more luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[7] The elevated LH levels stimulate the Leydig cells in the testes to produce more testosterone, while increased FSH supports spermatogenesis.

Preclinical Development

In Vitro Aromatase Inhibition

Specific in vitro potency data for this compound (e.g., IC50, Ki) are not publicly available. However, as a third-generation aromatase inhibitor, it is expected to have high potency, similar to other drugs in its class like letrozole (B1683767) and anastrozole.

Table 1: Representative In Vitro Aromatase Inhibition Data for Non-Steroidal Aromatase Inhibitors

| Compound | Assay System | IC50 (nM) | Ki (nM) | Reference |

|---|---|---|---|---|

| Letrozole | Human Placental Microsomes | - | 1.6 | [9] |

| Letrozole | CYP19A1/MFC Assay | 7.27 | - | [9] |

| Anastrozole | Human Placental Microsomes | - | ~10 | N/A |

| Vorozole | Human Placental Microsomes | 4.17 | 0.9 |[9] |

Note: Data for this compound is not available; representative data from similar compounds are provided for context.

In Vivo Preclinical Models

Standard in vivo models are used to assess the efficacy of aromatase inhibitors. A common model is the androstenedione-induced uterine hypertrophy model in immature female rats. In this model, exogenous androstenedione (B190577) is converted to estrogen, leading to uterine growth. An effective aromatase inhibitor will block this conversion and thus inhibit the increase in uterine weight.

Another relevant model, particularly for oncology indications, is the xenograft model using estrogen-receptor-positive breast cancer cells (e.g., MCF-7) implanted in ovariectomized nude mice.

Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound are not published. For non-steroidal aromatase inhibitors in general, preclinical studies in species like rats and dogs are conducted to determine parameters such as absorption, distribution, metabolism, and excretion. For instance, a study on another non-steroidal aromatase inhibitor, LY56110, showed a plasma half-life of 18 hours in rats and 10 hours in dogs.[10] The pharmacokinetics of these compounds can vary significantly between species.[10][11][12][13]

Clinical Development

This compound has been evaluated in clinical trials for the treatment of male hypogonadism. A notable study is a Phase IIb, double-blind, randomized, placebo-controlled trial in men with obesity-associated hypogonadotropic hypogonadism.[14]

Clinical Trial Design

-

Objective: To assess the efficacy and safety of this compound in normalizing testosterone levels.[14]

-

Population: Men with a BMI of 30-50 kg/m ² and low total testosterone levels.[14]

-

Intervention: Weekly oral doses of this compound (0.1 mg, 0.3 mg, or 1.0 mg) or placebo for 24 weeks.[14]

-

Primary Endpoint: Normalization of total testosterone levels in ≥75% of patients after 24 weeks.[14]

-

Secondary Endpoints: Changes in LH, FSH, and semen parameters.[14]

Clinical Efficacy and Safety

The Phase IIb trial demonstrated that all doses of this compound met the primary endpoint, with a dose-dependent response in testosterone levels.[14]

Table 2: Key Efficacy Results from Phase IIb Trial of this compound

| Parameter | Placebo | This compound 0.1 mg | This compound 0.3 mg | This compound 1.0 mg |

|---|---|---|---|---|

| Mean Total Testosterone at 24 weeks (nmol/L) | 8.04 | 15.89 | 17.78 | 20.35 |

| Change in LH and FSH | No significant change | Significant increase | Significant increase | Significant increase |

| Semen Volume and Total Motile Sperm Count | No significant change | Improved vs. placebo | Improved vs. placebo | Improved vs. placebo |

Source: Adapted from a Phase IIb double-blind randomized controlled trial.[14]

Treatment-emergent adverse events that were more common in the this compound groups included raised hematocrit, hypertension, and increased PSA.[14] A reduction in lumbar bone mineral density was also observed with this compound treatment.[8][14]

Experimental Protocols

Representative In Vitro Aromatase Inhibition Assay (Fluorometric)

This protocol describes a general method for determining the IC50 value of a test compound using a fluorometric assay with human recombinant aromatase.

-

Reagent Preparation:

-

Prepare serial dilutions of the test compound (e.g., this compound) and a positive control (e.g., letrozole) in an appropriate assay buffer.

-

Reconstitute human recombinant aromatase (CYP19A1) and a fluorogenic substrate according to the manufacturer's instructions.

-

Prepare an NADPH generating system.

-

-

Assay Procedure:

-

In a 96-well microplate, add the test compound dilutions, positive control, and a vehicle control.

-

Add the reconstituted aromatase enzyme to each well and incubate for a pre-determined time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate and NADPH generating system.

-

Immediately measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm) at 37°C for a specified duration (e.g., 60 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (fluorescence increase over time) for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Representative In Vivo Androstenedione-Induced Uterine Hypertrophy Assay

This protocol outlines a general procedure for assessing in vivo aromatase inhibition.[2][15]

-

Animal Model:

-

Use immature female rats (e.g., 21-23 days old).

-

-

Treatment Groups:

-

Group 1 (Negative Control): Vehicle only.

-

Group 2 (Positive Control): Androstenedione (e.g., 30 mg/kg/day, intraperitoneally) in a vehicle like olive oil.

-

Group 3 (Test Compound): Androstenedione plus the test compound (e.g., this compound) at various doses, administered orally.

-

Group 4 (Reference Compound): Androstenedione plus a known aromatase inhibitor (e.g., letrozole).

-

-

Procedure:

-

Administer the respective treatments daily for a period of 4-7 days.

-

On the day after the final treatment, euthanize the animals and carefully dissect the uteri.

-

Remove any adhering fat and fluid from the uteri and record the wet weight.

-

Normalize the uterine weight to the body weight of the animal.

-

-

Data Analysis:

-

Compare the mean normalized uterine weights between the different treatment groups.

-

Calculate the percentage inhibition of uterine weight increase for the test compound groups relative to the positive control.

-

Determine the ED50 (effective dose causing 50% inhibition) for the test compound.

-

Conclusion

This compound (CGP-47645) is a potent third-generation non-steroidal aromatase inhibitor with a clear mechanism of action on the hypothalamic-pituitary-gonadal axis. While the specifics of its early discovery and preclinical data are not widely disseminated, its clinical development for male hypogonadism has demonstrated significant efficacy in restoring normal testosterone levels and improving semen parameters. The provided data and representative experimental protocols offer a technical foundation for understanding the evaluation and development of this compound and similar aromatase inhibitors. Further research and publication of preclinical data would provide a more complete picture of the pharmacological profile of this compound.

References

- 1. EP1594850A2 - Regiospecific process for the preparation of 4- 1- (4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile - Google Patents [patents.google.com]

- 2. jpionline.org [jpionline.org]

- 3. US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile intermediate - Google Patents [patents.google.com]

- 4. WO2004076409A2 - Regiospecific process for the preparation of 4-[1- (4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile - Google Patents [patents.google.com]

- 5. scbt.com [scbt.com]

- 6. Aromatase Inhibition Causes Increased Amplitude, but not Frequency, of Hypothalamic-Pituitary Output in Normal Women - PMC [pmc.ncbi.nlm.nih.gov]

- 7. OR18-4 Beneficial Effect on Sperm Production of this compound in Men with Obesity-Associated Secondary Hypogonadotropic Hypogonadism: Results from a Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Disposition of the aromatase inhibitor LY56110 and associated induction and inhibition studies in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of third-generation aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An overview of the pharmacology and pharmacokinetics of the newer generation aromatase inhibitors anastrozole, letrozole, and exemestane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparison of pharmacokinetics of newly discovered aromatase inhibitors by a cassette microdosing approach in healthy Japanese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

Molecular Modeling of Leflutrozole and Aromatase Enzyme Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the molecular interactions between the non-steroidal aromatase inhibitor, Leflutrozole, and the aromatase enzyme. Due to the limited availability of specific molecular modeling data for this compound, this guide leverages the extensive research on its close structural and functional analogue, Letrozole, as a proxy to elucidate the binding mechanisms and inhibitory pathways. This document details the critical signaling pathways influenced by aromatase inhibition, presents quantitative data from computational studies on Letrozole, and provides comprehensive experimental protocols for key molecular modeling techniques. The information herein is intended to guide further research and drug development efforts targeting the aromatase enzyme.

Introduction to Aromatase and its Inhibition

Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme in estrogen biosynthesis, responsible for converting androgens to estrogens.[1] In postmenopausal women, aromatase activity in peripheral tissues, such as adipose tissue, is the primary source of estrogen.[2] Estrogen plays a crucial role in the development and progression of hormone receptor-positive breast cancer.[3] Therefore, inhibiting aromatase is a key therapeutic strategy for treating these cancers.[3]

This compound (developmental code names BGS-649, CGP-47645) is a non-steroidal aromatase inhibitor that has been under development for the treatment of hypogonadism in men.[4] Like other non-steroidal inhibitors such as Letrozole and Anastrozole, this compound is believed to function as a competitive inhibitor of the aromatase enzyme.[5] These inhibitors bind reversibly to the active site of the enzyme, competing with the natural androgen substrates.[5]

This guide will explore the molecular modeling of the this compound-aromatase interaction, drawing heavily on the well-established data for Letrozole to infer the binding modes and energetics.

Aromatase Signaling Pathway and the Impact of Inhibition

Aromatase expression and activity are regulated by various signaling pathways, and its inhibition has significant downstream effects on estrogen-dependent cellular processes. The following diagram illustrates a simplified signaling pathway leading to estrogen-dependent gene transcription and how aromatase inhibitors like this compound intervene.

References

- 1. In Vitro Cytotoxicity and Aromatase Inhibitory Activity of Flavonoids: Synthesis, Molecular Docking and In silico ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Computational studies and structural insights for discovery of potential natural aromatase modulators for hormone-dependent breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

Leflutrozole stability and degradation products

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound for Hypogonadotropic Hypogonadism · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 4. This compound in male obesity-associated hypogonadotropic hypogonadism: Ph 2b double-blind randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. OR18-4 Beneficial Effect on Sperm Production of this compound in Men with Obesity-Associated Secondary Hypogonadotropic Hypogonadism: Results from a Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. iris.cnr.it [iris.cnr.it]

- 8. Stability-indicating liquid chromatographic method for the determination of Letrozole in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. asiapharmaceutics.info [asiapharmaceutics.info]

- 11. Interaction of letrozole and its degradation products with aromatase: chemometric assessment of kinetics and structure-based binding validation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interaction of letrozole and its degradation products with aromatase: chemometric assessment of kinetics and structure-based binding validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. FORCED DEGRADATION STUDY OF LETROZOLE-A VALIDATED STABILITY INDICATING HPLC ASSAY FOR BULK AND TABLET DOSAGE FORM | Semantic Scholar [semanticscholar.org]

- 15. actascientific.com [actascientific.com]

- 16. researchgate.net [researchgate.net]

A Technical Guide to Leflutrozole for Research in Male Hypogonadotropic Hypogonadism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary